molecular formula C16H20N2O5 B13667223 tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate

tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate

Cat. No.: B13667223
M. Wt: 320.34 g/mol
InChI Key: NLUHNALZYHSKAK-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a dioxotetrahydropyrimidinyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the dioxotetrahydropyrimidinyl moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxotetrahydropyrimidinyl ring.

    Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol in the presence of an acid catalyst to form the desired tert-butyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives are evaluated for their efficacy and safety as drug candidates.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate involves its interaction with specific molecular targets. The dioxotetrahydropyrimidinyl moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

tert-butyl 2-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenoxy]acetate

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)10-22-12-6-4-11(5-7-12)18-9-8-13(19)17-15(18)21/h4-7H,8-10H2,1-3H3,(H,17,19,21)

InChI Key

NLUHNALZYHSKAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)N2CCC(=O)NC2=O

Origin of Product

United States

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